2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-NITROPHENYL)ACETAMIDE
Overview
Description
2-{4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a chlorofluorophenyl group and a nitrophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form 4-[(2-chloro-4-fluorophenyl)methyl]piperazine.
Acylation Reaction: The piperazine derivative is then acylated with 2-nitrophenylacetyl chloride to yield the final product.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives of the chlorofluorophenyl group.
Scientific Research Applications
2-{4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting on central nervous system receptors.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The exact mechanism of action of 2-{4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating neurotransmitter receptors or transporters. The pathways involved may include inhibition or activation of certain enzymes or receptors, leading to altered physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide
- 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring in 2-{4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-nitrophenyl)acetamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3/c20-16-11-15(21)6-5-14(16)12-23-7-9-24(10-8-23)13-19(26)22-17-3-1-2-4-18(17)25(27)28/h1-6,11H,7-10,12-13H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUZZODYEISQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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